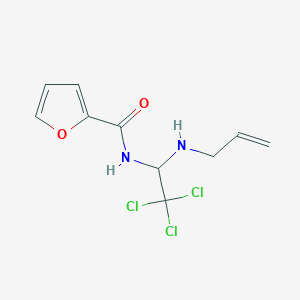
Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide is a synthetic organic compound that features a furan ring, a carboxylic acid group, and an amide linkage with an allylamino and trichloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide typically involves the following steps:
Formation of Furan-2-carboxylic acid: This can be achieved through the oxidation of furfural using oxidizing agents such as potassium permanganate or nitric acid.
Amide Formation: The carboxylic acid group of Furan-2-carboxylic acid is converted to an amide by reacting with 1-allylamino-2,2,2-trichloro-ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This could include continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: The trichloroethyl group can be reduced to a dichloroethyl or chloroethyl group using reducing agents like lithium aluminum hydride.
Substitution: The allylamino group can participate in substitution reactions, such as nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-carboxylic acid (1-allylamino-2,2-dichloro-ethyl)-amide.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for drug development due to its unique structure.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The trichloroethyl group might play a role in binding interactions, while the furan ring could participate in π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: Lacks the amide and trichloroethyl groups.
2,2,2-Trichloroethylamine: Lacks the furan and carboxylic acid groups.
Allylamine: Lacks the furan, carboxylic acid, and trichloroethyl groups.
Uniqueness
Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C10H11Cl3N2O2 |
|---|---|
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(prop-2-enylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H11Cl3N2O2/c1-2-5-14-9(10(11,12)13)15-8(16)7-4-3-6-17-7/h2-4,6,9,14H,1,5H2,(H,15,16) |
Clé InChI |
BLAKKBODDPASEV-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



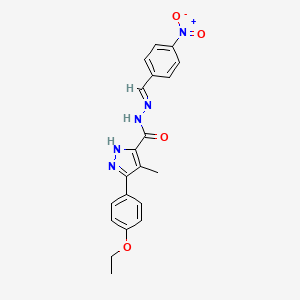

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
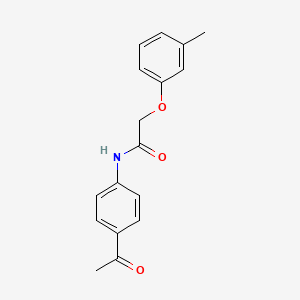
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)

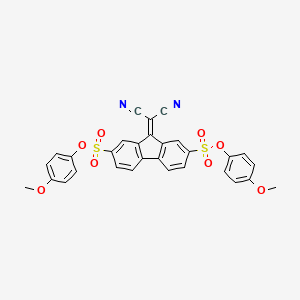
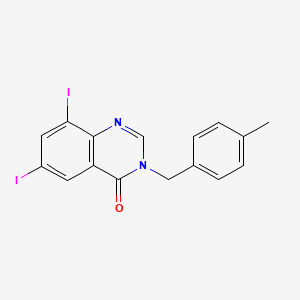
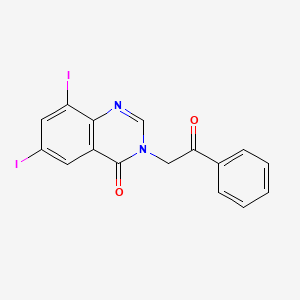


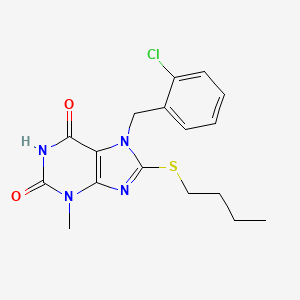
![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)
